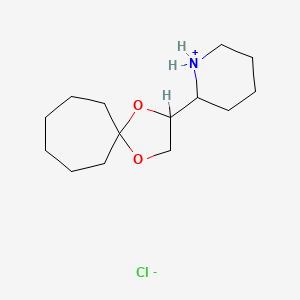

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride

Description

2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane hydrochloride is a heterocyclic compound featuring a piperidine ring fused to a 1,4-dioxaspiro[4.6]undecane skeleton. This spirocyclic structure confers unique stereochemical and electronic properties, making it relevant in medicinal chemistry and materials science. The compound’s axial chirality (arising from its spiro system) and hydrogen-bonding capacity (due to the oxygen atoms in the dioxolane ring) influence its reactivity and biological interactions .

Properties

CAS No. |

7538-17-2 |

|---|---|

Molecular Formula |

C14H26ClNO2 |

Molecular Weight |

275.81 g/mol |

IUPAC Name |

2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |

InChI Key |

CIMIDBQMXVBYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride generally involves multi-step organic synthesis that includes:

- Formation of the spirocyclic 1,4-dioxaspiro ring system.

- Introduction and attachment of the piperidine moiety at the 2-position of the spiro ring.

- Conversion of the free base into the hydrochloride salt to improve stability and handling.

The synthetic approach typically employs cyclization reactions and functional group transformations tailored to preserve the integrity of the spirocyclic core while enabling substitution at the desired position.

Detailed Synthetic Route (Proposed)

Although explicit step-by-step procedures are scarce in the open literature, a plausible synthetic pathway based on known organic synthesis principles and related spirocyclic compounds is as follows:

Spirocyclic Core Construction:

- Starting from a suitable cyclic ketone or aldehyde, perform an acetalization or ketalization with ethylene glycol or a similar diol to form the 1,4-dioxaspiro ring.

- This step involves acid-catalyzed cyclization to generate the spirocyclic dioxane moiety fused to the cyclic system.

-

- Functionalize the spirocyclic intermediate at the 2-position (adjacent to the dioxaspiro ring) by nucleophilic substitution or reductive amination using piperidine or its derivatives.

- This step may involve activation of the carbon center (e.g., halogenation or formation of a leaving group) followed by nucleophilic attack by piperidine.

Alternative Methods and Catalysis

Recent advances in photocatalysis and hydrogen atom transfer (HAT) reactions provide innovative routes for C–H functionalization adjacent to oxygen-containing rings, which could be adapted for the synthesis of spirocyclic amines like 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane derivatives. For example:

- Photocatalyzed radical addition to spirocyclic enones enables the formation of substituted spirocyclic amines.

- Use of aromatic ketone photocatalysts under UV or visible light can facilitate selective C–H activation and functionalization, potentially streamlining the synthesis of piperidyl-substituted spirocycles.

However, these methods are more exploratory and require optimization for this specific compound.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Spirocyclic ring formation | Cyclic ketone + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Formation of 1,4-dioxaspiro ring | Control of temperature critical for yield |

| Functionalization at C-2 | Halogenation (e.g., NBS) or tosylation followed by piperidine nucleophilic substitution | Introduction of piperidine ring | May require inert atmosphere |

| Salt formation | HCl in ether or alcohol | Conversion to hydrochloride salt | Enhances compound stability |

Research Discoveries and Notes

- The compound's unique spirocyclic structure imparts distinct conformational and electronic properties, which are crucial for its interaction with biological targets.

- The hydrochloride salt form improves solubility and bioavailability, which is important for pharmacological studies.

- Preliminary biological investigations suggest interactions with neurotransmitter systems, indicating the importance of precise synthetic control to obtain pure, well-characterized material for further study.

- Photocatalytic methods for related spirocyclic compounds are emerging, offering potential for greener and more efficient synthesis routes, though direct application to this compound remains to be demonstrated.

Chemical Reactions Analysis

Structural Influences on Reactivity

The compound’s reactivity is governed by two key structural elements:

-

Piperidine Ring : A six-membered amine ring capable of nucleophilic reactions.

-

Dioxaspiro Framework : A 1,4-dioxane fused to an undecane chain, offering sites for cyclization and substitution.

The hydrochloride salt enhances aqueous solubility, facilitating polar solvent-based reactions.

Piperidine Ring Reactions

The secondary amine in the piperidine ring participates in classical amine chemistry:

| Reaction Type | Conditions | Products/Outcomes | Citation |

|---|---|---|---|

| Alkylation | Alkyl halides, polar aprotic solvents (e.g., DMF) | Quaternary ammonium salts | |

| Acylation | Acid chlorides, base (e.g., triethylamine) | Amides with modified lipophilicity | |

| Salt Formation | HCl gas in ethanol | Hydrochloride salt (improved stability) |

Dioxaspiro System Reactions

The 1,4-dioxaspiro moiety undergoes:

Comparative Reactivity with Analogous Compounds

The table below highlights structural differences and reactivity trends among related spiro compounds:

| Compound Name | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1,4-Dioxaspiro[4.6]undecane | No piperidine substituent | Lacks amine-driven reactions; limited to ether chemistry |

| 2-(3-Pyridyl)-1,4-dioxaspiro[4.6]undecane | Pyridine instead of piperidine | Enhanced aromatic π-system interactions |

| 2-(1-Piperidinyl)-1,4-dioxaspiro[4.5]decane | Smaller spiro ring (C10 vs. C11) | Reduced steric hindrance in nucleophilic substitutions |

Data synthesized from structural analyses.

Photocatalyzed Hydrogen Atom Transfer (HAT) Reactions

The dioxaspiro system participates in HAT reactions under visible/UV light with catalysts like TBADT (tetrabutylammonium decatungstate) :

-

Mechanism :

-

Key Reaction :

Solubility-Driven Reaction Optimization

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) enables:

-

Aqueous-phase alkylation at ambient temperatures.

-

Acid-catalyzed cyclization without precipitation issues.

Stability and Side Reactions

-

Thermal Degradation : Decomposition above 200°C via cleavage of the dioxaspiro ring.

-

Hydrolysis : Slow ring-opening in strongly acidic/basic conditions (pH <2 or >12).

Scientific Research Applications

2-(2-Piperidyl)-1,4-dioxaspiro(4

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Spirocyclic Derivatives with Varying Ring Sizes and Substituents

2-(6-Chloro-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Chloride (CAS 7538-23-0)

- Molecular Formula: C₁₃H₂₃Cl₂NO₂

- Molecular Weight : 296.2 g/mol

- Key Features: Contains a smaller spiro system (1,4-dioxaspiro[4.5]decane) compared to the target compound’s [4.6] system. Hydrogen bond donors/acceptors: 1/3; topological polar surface area (TPSA): 35.1 Ų .

2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Chloride (CAS 7538-27-4)

- Molecular Formula: C₁₄H₂₆ClNO₂

- Molecular Weight : 276.8 g/mol

- Key Features: Methyl group at position 7 increases hydrophobicity, improving membrane permeability.

1,7-Dioxaspiro[5.5]undecane (Dacus Pheromone)

Piperidine-Based Hydrochloride Salts

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Features :

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride (CAS 1909306-29-1)

- Molecular Formula : C₁₀H₂₁Cl₂N₂O

- Molecular Weight : 257.2 g/mol

- Key Features: Incorporates a seven-membered oxazepane ring, increasing conformational flexibility.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Spiro System | Key Substituents | Hydrogen Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|---|---|

| 2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane HCl | Not Provided | Likely C₁₄H₂₆ClNO₂ | ~280 (estimated) | [4.6] | None | 3 | ~35 |

| 2-(6-Chloro-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Cl | 7538-23-0 | C₁₃H₂₃Cl₂NO₂ | 296.2 | [4.5] | Cl at position 6 | 3 | 35.1 |

| 2-(7-Methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium Cl | 7538-27-4 | C₁₄H₂₆ClNO₂ | 276.8 | [4.5] | CH₃ at position 7 | 3 | ~35 |

| 1,7-Dioxaspiro[5.5]undecane | 172090-55-0 | C₁₀H₁₈O₂ | 170.25 | [5.5] | None | 2 | 18.5 |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | None | Diphenylmethoxy | 2 | 20.3 |

Research Findings and Implications

- Substituent Effects : Chlorine or methyl groups in analogues modify electronic and steric profiles, impacting solubility and bioavailability. For example, the chloro derivative’s TPSA (35.1 Ų) aligns with the target compound, suggesting similar permeability .

- Synthetic Accessibility : The Dacus pheromone’s synthesis via cross metathesis highlights a scalable route, whereas the target compound’s synthesis (likely involving multistep cyclization) may face challenges in yield optimization .

Biological Activity

2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety and a piperidine ring. This combination has led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H26ClNO2

- Molecular Weight : 275.815 g/mol

- CAS Number : 7538-17-2

The compound's structure influences its reactivity and biological activity. The piperidine ring allows for various reactions typical of amines, while the dioxaspiro unit can participate in nucleophilic substitutions or cyclization under specific conditions .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in relation to neurotransmitter systems. Preliminary studies suggest potential effects on dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders.

Initial findings suggest that this compound may interact with serotonin receptors and dopamine transporters. This interaction could influence mood regulation and cognitive functions, making it a candidate for further pharmacological investigations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Dioxaspiro[4.6]undecane | Spiro compound | Lacks piperidine substitution; simpler structure |

| 2-(1-Piperidinyl)-1,4-dioxaspiro[4.5]decane | Spiro compound | Similar piperidine ring but different spiro configuration |

| 2-(3-Pyridyl)-1,4-dioxaspiro[4.6]undecane | Spiro compound | Pyridine instead of piperidine; potential for different biological activity |

The specific combination of the piperidine ring with the dioxaspiro framework may enhance selectivity and efficacy compared to these similar compounds.

Toxicity and Safety Profile

The acute toxicity of this compound has been assessed in rodent models. The lethal dose (LD50) via oral administration was found to be approximately 600 mg/kg, indicating a moderate level of toxicity . Further studies are necessary to fully elucidate the safety profile and potential side effects associated with this compound.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride?

Methodological Answer:

- Synthesis Strategy : Begin with spirocyclic ketone precursors and employ reductive amination or nucleophilic substitution to introduce the piperidine moiety. Use oxidizing agents (e.g., KMnO₄) for ketone activation and reducing agents (e.g., LiAlH₄) for intermediate stabilization .

- Condition Optimization : Control temperature (typically 60–80°C for exothermic steps) and solvent polarity (e.g., THF or dichloromethane) to favor cyclization. Adjust pH to 4–6 during HCl salt formation to ensure crystallization .

Q. Q2. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

- Analytical Techniques :

- NMR : Use - and -NMR to confirm spirocyclic and piperidine ring geometry. Compare coupling constants (e.g., for axial protons) with literature .

- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) for purity assessment, as described in pharmacopeial assays .

- Mass Spectrometry : Validate molecular weight (239.74 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. Q3. What computational approaches can elucidate the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electron density of the spirocyclic core to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction yields) to validate computational models .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) using force fields like CHARMM35. Focus on piperidine ring flexibility and hydrogen bonding with the dioxane oxygen .

Q. Q4. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- Systematic Stability Studies :

- Accelerated Degradation : Expose the compound to buffers (pH 1–12) at 40°C for 14 days. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolyzed dioxane rings) .

- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate half-lives. Correlate with computational pKa predictions (e.g., using MarvinSketch) to identify pH-sensitive functional groups .

Q. Q5. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with a hexane/isopropanol gradient. Optimize retention times by adjusting column temperature (25–35°C) .

- Crystallization : Screen solvent mixtures (e.g., ethanol/water) with chiral resolving agents (e.g., tartaric acid derivatives) to isolate stereoisomers. Validate via X-ray crystallography .

Methodological Frameworks for Research Design

Q. Q6. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

- Ligand-Based Drug Design : Align the compound’s structure with known piperidine-containing bioactive molecules (e.g., sigma-1 receptor ligands). Use QSAR models to predict binding affinity .

- Hypothesis-Driven Testing : Link spirocyclic rigidity to metabolic stability by comparing in vitro microsomal half-lives with flexible analogs .

Q. Q7. What integrative strategies address gaps in toxicity or ecotoxicity data?

Methodological Answer:

- In Silico Toxicology : Predict acute toxicity using platforms like EPA TEST or OECD QSAR Toolbox. Cross-validate with in vitro assays (e.g., zebrafish embryo toxicity) .

- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites in hepatocyte incubations. Compare with computational biotransformation models (e.g., BioTransformer) .

Data Analysis and Interpretation

Q. Q8. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Multi-Technique Validation : Resolve discrepancies by overlaying NMR-derived 3D structures (e.g., from NOESY) with X-ray crystallography data. Use software like CCDC Mercury to assess conformational flexibility .

- Error Source Identification : Check for solvent effects in NMR (e.g., DMSO-induced shifts) or crystal packing artifacts in X-ray data .

Emerging Methodologies

Q. Q9. Can AI-driven experimental design optimize reaction yields or reduce synthetic steps?

Methodological Answer:

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. Implement reinforcement learning for autonomous optimization of reaction parameters .

- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ reaction conditions in parallel. Analyze outcomes with PCA to identify critical variables (e.g., temperature, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.